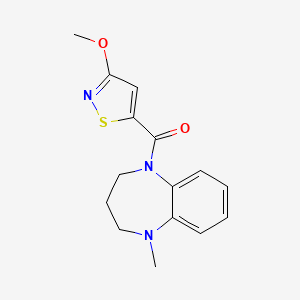![molecular formula C13H24N6O2 B7436482 Tert-butyl 2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]hexanoate](/img/structure/B7436482.png)
Tert-butyl 2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]hexanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Tert-butyl 2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]hexanoate varies depending on its application. In medicine, it has been shown to inhibit the growth of certain bacteria by disrupting their cell wall synthesis. In agriculture, it has been shown to inhibit the growth of weeds by disrupting their photosynthesis. In material science, it has been investigated for its potential use in the development of new materials with unique properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Tert-butyl 2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]hexanoate are dependent on its application. In medicine, it has been shown to have low toxicity and good biocompatibility. In agriculture, it has been shown to have low toxicity and biodegradability. In material science, its effects on biological systems are not yet fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Tert-butyl 2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]hexanoate in lab experiments include its low toxicity, good biocompatibility, and potential for use in a variety of applications. However, its limitations include its high cost and limited availability.
Zukünftige Richtungen
There are many potential future directions for research on Tert-butyl 2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]hexanoate. Some possible areas of investigation include:
1. Further studies on the antibacterial properties of Tert-butyl 2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]hexanoate and its potential use as a drug delivery agent.
2. Investigation of the potential use of Tert-butyl 2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]hexanoate as a fertilizer and herbicide in agriculture.
3. Development of new materials using Tert-butyl 2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]hexanoate and investigation of their properties.
4. Investigation of the potential use of Tert-butyl 2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]hexanoate in the treatment of cancer and other diseases.
5. Further studies on the toxicity and biodegradability of Tert-butyl 2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]hexanoate.
In conclusion, Tert-butyl 2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]hexanoate is a chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.
Synthesemethoden
The synthesis of Tert-butyl 2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]hexanoate involves the reaction of 2-(tert-butoxycarbonylamino)hexanoic acid with cyanuric chloride and 1,3-diaminopropane. The reaction yields a white crystalline powder that is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]hexanoate has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, Tert-butyl 2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]hexanoate has been investigated for its antibacterial properties and potential as a drug delivery agent. In agriculture, it has been studied for its potential use as a fertilizer and herbicide. In material science, it has been investigated for its potential use in the development of new materials.
Eigenschaften
IUPAC Name |
tert-butyl 2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]hexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N6O2/c1-5-6-7-8(9(20)21-13(2,3)4)16-12-18-10(14)17-11(15)19-12/h8H,5-7H2,1-4H3,(H5,14,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFYOQYZHYXNNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OC(C)(C)C)NC1=NC(=NC(=N1)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]hexanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-N-[[4-(3-bromophenyl)oxan-4-yl]methyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B7436401.png)

![2,2,2-Trifluoroacetic acid;1-[[2-(trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid](/img/structure/B7436407.png)
![1-[(3-Methylpyridin-4-yl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7436423.png)
![Methyl 3-[2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]ethylsulfanyl]propanoate](/img/structure/B7436429.png)
![1-[3-(4-Chlorophenyl)cyclobutyl]-3-[4-(methylamino)phenyl]urea](/img/structure/B7436433.png)
![2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7436455.png)
![2-N-[(1R)-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B7436463.png)

![1-(3-amino-2-hydroxypropyl)-1-methyl-3-[4-(2-methyl-6-oxo-1H-pyrimidin-4-yl)phenyl]urea](/img/structure/B7436479.png)
![2-N-[2-[(2,4-dichlorophenyl)methoxy]ethyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B7436490.png)
![N-[4-(carbamoylamino)-3-methoxyphenyl]-3-(3-chlorophenyl)-3-hydroxycyclobutane-1-carboxamide](/img/structure/B7436497.png)
![(2S,5R)-5-(3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]thiazine-1-carbonyl)oxolane-2-carboxamide](/img/structure/B7436498.png)
![N-(4-chloro-1-methylbenzimidazol-2-yl)-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B7436507.png)